Isradipine

Catalog No.
S531002
CAS No.
75695-93-1
M.F
C19H21N3O5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isradipine

CAS Number

75695-93-1

Product Name

Isradipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Solubility

Practically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L

Synonyms

Dynacirc, Isradipine, Isradipine, (+-)-Isomer, Isradipine, (R)-Isomer, Isradipine, (S)-Isomer, Lomir, PN 200-110, PN 205 033, PN 205 034, PN 205-033, PN 205-034, PN 205033, PN 205034, PN-200-110, PN-205-033, PN-205-034, PN205033, PN205034

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Description

The exact mass of the compound Isradipine is 371.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (< 10 mg/l at 37 °c)2.28e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oral Fast Dissolving Films (OFDFs) for Enhanced Drug Dissolution

    Scientific Field: Pharmaceutical Sciences

    Summary of Application: This study aimed to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs).

    Methods of Application: The inclusion complex was formulated in OFDFs.

    Results or Outcomes: The results indicated that the inclusion complexation of Isradipine enhances its solubility and dissolution rate. Films were found to be faint yellow, elastic, compatible and palatable and to have acceptable tensile strength.

Addiction Treatment

Radiosynthesis and Neuroimaging

Treatment of Hypertension

Enhanced Transdermal Delivery Against Hypertension

    Summary of Application: This study aimed to enhance the transdermal delivery of Isradipine for the treatment of hypertension.

    Methods of Application: Isradipine-loaded invasomes were prepared by conventional thin layer evaporation technique using Phospholipon 90G, b-citronellene (terpene) and ethanol.

    Results or Outcomes: The optimized formulation presented the particle size of 194±18nm, entrapment efficiency (88.46%), and attained mean transdermal flux of 22.80±2.10mg/cm2/h through rat skin.

Electrophysiological, Inotropic and Chronotropic Effects

Isradipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used for the treatment of hypertension. By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, isradipine induces vasodilation, thereby reducing blood pressure and decreasing the workload on the heart. The compound was patented in 1978 and received approval for medical use in 1989. It is available in capsule form, typically prescribed in doses of 2.5 mg or 5 mg .

Isradipine acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells []. These channels regulate the movement of calcium ions (Ca2+) into the cells. By binding to the channel, Isradipine hinders calcium influx, leading to decreased smooth muscle contraction and relaxation of blood vessels []. This vasodilation lowers blood pressure and reduces the workload on the heart.

  • Toxicity: Isradipine can cause side effects like headache, dizziness, ankle swelling, and flushing []. In severe cases, it can lead to hypotension (very low blood pressure) [].
  • Flammability: Organic compounds like Isradipine are generally flammable. However, specific flammability data for Isradipine is unavailable.
  • Reactivity: Isradipine is likely to react with strong oxidizing agents, but specific data is limited.

Isradipine's mechanism of action involves blocking L-type calcium channels, which are crucial for muscle contraction. When calcium ions enter the cells through these channels, they bind to calmodulin, activating myosin light chain kinase (MLCK) and leading to muscle contraction. Isradipine stabilizes the inactive conformation of these channels, preventing calcium influx and promoting relaxation of arterial smooth muscle .

The chemical formula for isradipine is C₁₉H₂₁N₃O₅, with a molar mass of approximately 371.39 g/mol. Its structure includes a dihydropyridine ring that is essential for its activity as a calcium channel blocker .

Isradipine exhibits significant biological activity as an antihypertensive agent. It selectively targets arterial smooth muscle over cardiac tissue, minimizing effects on heart rate and contractility at therapeutic doses. The drug’s bioavailability ranges from 15% to 24% due to extensive first-pass metabolism in the liver, primarily via cytochrome P450 3A4 . Common side effects include dizziness, headache, and gastrointestinal disturbances, while serious adverse reactions can involve hypotension and rapid heartbeat .

The synthesis of isradipine involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Dihydropyridine Ring: This is typically achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance pharmacological activity.
  • Purification: Final products are purified using techniques such as recrystallization or chromatography to isolate isradipine in its active form .

Isradipine is primarily used for managing high blood pressure but has potential applications in other cardiovascular conditions due to its vasodilatory properties. Research has also explored its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease, although these applications are still under investigation .

Isradipine has several known drug interactions:

  • Itraconazole: Inhibits CYP 3A4, increasing isradipine levels and risk of overdose.
  • Dolasetron: May prolong cardiac intervals when combined with isradipine.
  • Rifampin: Reduces isradipine levels significantly.
  • Cimetidine: Increases peak plasma levels of isradipine .

These interactions necessitate careful monitoring when prescribing isradipine alongside other medications.

Isradipine shares similarities with other calcium channel blockers but has unique features that distinguish it:

CompoundClassUnique Features
AmlodipineDihydropyridineLong half-life; once-daily dosing
DiltiazemBenzothiazepineNon-dihydropyridine; affects heart rate more significantly
NifedipineDihydropyridineRapid onset; often used for acute hypertension crises
FelodipineDihydropyridineLonger duration; less effect on heart rate
VerapamilPhenylalkylamineSignificant effects on cardiac conduction

Isradipine’s selectivity for arterial smooth muscle over cardiac tissue makes it particularly effective for hypertension without significantly affecting heart rate or contractility compared to other agents in its class .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

371.14812078 g/mol

Monoisotopic Mass

371.14812078 g/mol

Heavy Atom Count

27

LogP

4.28
4.28 (LogP)
2.901

Appearance

Solid powder

Melting Point

168-170 °C
168 - 170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YO1UK1S598

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (92.16%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of mild to moderate essential hypertension. It may be used alone or concurrently with thiazide-type diuretics.

Livertox Summary

Isradipine is a second generation calcium channel blocker that is used to treat hypertension. Isradipine is associated with a low rate of serum enzyme elevations during therapy, but has not been linked convincingly to instances of clinically apparent liver injury.

Drug Classes

Cardiovascular Agents

Pharmacology

Isradipine decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels. Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction. Signal amplification is achieved by calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors. Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells and results in vasodilation. The vasodilatory effects of isradipine result in an overall decrease in blood pressure.
Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA03 - Isradipine

Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

75695-93-1

Absorption Distribution and Excretion

Isradipine is 90%-95% absorbed and is subject to extensive first-pass metabolism, resulting in a bioavailability of about 15%-24%.
Approximately 60% to 65% of an administered dose is excreted in the urine and 25% to 30% in the feces.

Metabolism Metabolites

Hepatic. Completely metabolized prior to excretion and no unchanged drug is detected in the urine.

Wikipedia

Isradipine
Gadoversetamide

Biological Half Life

8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Isradipine Versus Placebo in Early Parkinson Disease


PMID: 32227244   DOI: 10.7326/P20-0004

Abstract




Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release

D Nagasamy Venkatesh, S N Meyyanathan, R Shanmugam, S S Kamatham, J R Campos, J Dias-Ferreira, E Sanchez-Lopez, J C Cardoso, P Severino, E B Souto
PMID: 33074769   DOI: 10.1080/10837450.2020.1839495

Abstract

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as vasodilator with antihypertensive properties. A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment. In this work, sustained release (SR) tablets of isradipine, composed of hydroxypropylmethyl cellulose (HPMC), have been produced by wet granulation and their
and
characterization was compared to a conventional tablet dosage form of immediate release (IR) as preliminary assessment. Tablets composed of 15.0% (wt/wt) HPMC exhibited a SR profile over a period of 24 hours. The release of isradipine followed a Fickian diffusion pattern obeying to the first order kinetics and the extent of absorption was even higher in comparison to the developed conventional tablets, which showed immediate drug release.
studies were carried out in rabbits, showing that the extent of isradipine absorption from the developed tablets was higher in comparison to IR tablets due to the modified release profile obtained for the former (
< 0.05). Our results suggest that SR tablets of isradipine are an efficient solid dosage form to overcome the limitations encountered in conventional IR tablets.


Adjunctive Raloxifene and Isradipine Improve Cognitive Functioning in Patients With Schizophrenia: A Pilot Study

Bita Vahdani, Alireza Armani Kian, Abdolreza Esmaeilzadeh, Saeedeh Zenoozian, Vida Yousefi, Saeideh Mazloomzadeh
PMID: 32796392   DOI: 10.1097/JCP.0000000000001274

Abstract

Cognitive impairment is the most important feature of schizophrenia leading to severe functional disability. To identify pathways that improve pathophysiological neurocognition in schizophrenia is a current challenge for the development of goal-directed clinical interventions. In the present study, we investigated the effects of raloxifene (a selective estrogen modulator) and isradipine (a voltage-gated L-type calcium channel blocker) on cognitive deficits in patients with schizophrenia.
We designed a double-blind, randomized, parallel, placebo-controlled trial. We randomized 60 patients with schizophrenia into 3 groups including isradipine 5 mg, raloxifine 60 mg, and placebo for 6 consequent weeks, all in the same shape capsules, 2 times a day, along with treatment as usual. The initial and final results of blood tests, electrocardiograms, and cognitive tests in specific domains, such as attention, processing speed, executive function, and verbal memory were evaluated.
Our findings revealed a remarkable association between adjunctive raloxifene treatment and the alleviation of verbal memory deficits. Isradipine treatment significantly improved the verbal memory and attention dysfunction in some variables of the Stroop test, compared with the placebo. However, no effect was observed in processing speed and executive function deficits.
To the best of our knowledge, this study provides the first evidence that isradipine is a novel therapy option improving verbal memory and attention, both related to its activity in the hippocampus and the cerebellum. Further investigations are necessary to elucidate the mechanisms of action for both drugs in schizophrenia.


A Clinical Trial of Isradipine: What Went Wrong?

Baijayanta Maiti, Joel S Perlmutter
PMID: 32227234   DOI: 10.7326/M20-1023

Abstract




Identification of antiparkinsonian drugs in the 6-hydroxydopamine zebrafish model

Rita L Vaz, Sara Sousa, Diana Chapela, Herma C van der Linde, Rob Willemsen, Ana D Correia, Tiago F Outeiro, Nuno D Afonso
PMID: 31785245   DOI: 10.1016/j.pbb.2019.172828

Abstract

Parkinson's disease (PD) is known as a movement disorder due to characteristic motor features. Existing therapies for PD are only symptomatic, and their efficacy decreases as disease progresses. Zebrafish, a vertebrate in which parkinsonism has been modelled, offers unique features for the identification of molecules with antiparkinsonian properties. Here, we developed a screening assay for the selection of neuroactive agents with antiparkinsonian potential. First, we performed a pharmacological validation of the phenotypes exhibited by the 6-hydroxydopamine zebrafish model, by testing the effects of known antiparkinsonian agents. These drugs were also tested for disease-modifying properties by whole mount immunohistochemistry to TH
neurons and confocal microscopy in the dopaminergic diencephalic cluster of zebrafish. Next, we optimized a phenotypic screening using the 6-hydroxydopamine zebrafish model and tested 1600 FDA-approved bioactive drugs. We found that 6-hydroxydopamine-lesioned zebrafish larvae exhibit bradykinetic and dyskinetic-like behaviours that are rescued by the administration of levodopa, rasagiline, isradipine or amantadine. The rescue of dopaminergic cell loss by isradipine was also verified, through the observation of a higher number of TH
neurons in 6-OHDA-lesioned zebrafish larvae treated with this compound as compared to untreated lesioned larvae. The phenotypic screening enabled us to identify several compounds previously positioned for PD, as well as, new molecules with potential antiparkinsonian properties. Among these, we selected stavudine, tapentadol and nabumetone as the most promising candidates. Our results demonstrate the functional similarities of the motor impairments exhibited by 6-hydroxydopamine-lesioned zebrafish with mammalian models of PD and with PD patients, and highlights novel molecules with antiparkinsonian potential.


Isradipine Versus Placebo in Early Parkinson Disease: A Randomized Trial

Parkinson Study Group STEADY-PD III Investigators, Tanya Simuni, David Oakes, Kevin Biglan, Wendy R. Galpern, Robert Hauser, Karen Hodgeman, Elise Kayson, Daniel Kinel, Anthony Lang, Codrin Lungu, Saloni Sharma, Ira Shoulson, Christopher G. Tarolli, Dalton J. Surmeier, Charles Venuto, Robert Holloway, Katie Kompoliti, Irene Richard, Ruth Schneider, Marian Evatt, Vanessa Hinson, Alok Sahay, Irene Litvan, Eris S. Farbman, Brad Racette, Karen Blindauer, Karen Thomas, Cheryl Water, Connie Marras, Corneliu C. Luca, Albert Hung, Andre Deik, Deborah Burke, Cindy Zadikoff, Michel Panisset, Marcie Rabin, Matthew Brodsky, Kelly Mills, Alexander Shtilbans, Era Hanspal, Chadwick W. Christine, Thyagarajan Subramanian, Mya Caryn Schiess, Rajeev Kumar, Kelvin L. Chou, Binit Shah, Mark Guttman, Holly Shill, John Slevin, John L. Goudreau, Ariane Park, John Bertoni, Marie H. Saint-Hilaire, Natividad Stover, Camila Aquino, David Shprecher, Anwar Ahmed, Lisa Shulman, Sotirios A. Parashos, Stephen Lee, Paul Tuite, Melanie Langlois, Fabio Danisi, Pinky Agarwal, Tiago Mestre, David Russell, Daniel Truong, Neal Hermanowicz, Richard Zweig, Oksana Suchowersky, Justyna R. Sarna, G. Webster Ross, Lucia Blasucci, Carol Zimmerman, Shonna Jenkins, Erin Neefus, Mary Pecoraro, Lynn Wheeler, Lisa Richardson, Amber Ratel, Julie Racioppa, Grace Bwala, Suzanne Reichwein, Claudia Rocha, Karen Williams, Kelli Keith, Emily Carman, Sharon Evans, Aaron Daley, Kala Venkiteswaran, Vicki Ephron, Karen Ortiz, Angela Stovall, Molly Goddard, Renee Wagner, Katherine Ambrogi, Carolyn Peterson, Cathi A. Thomas, Michelle Cines, Patricia Ede, Pauline LeBlanc, Susan Rolandelli, Bryan Lewis, Anna Fierro, Breanna Chew, Jeanne McGee, Paul McCann, Michael Matwichyna, Arthur Watts, Michael McDermott, Shirley Eberly, Brittany Greco, Susan Henderson, Jillian Lowell, Andrew Siderowf, Rick Chappell, Jay Phillips, Kapil D. Sethi, William B. White
PMID: 32227247   DOI: 10.7326/M19-2534

Abstract

Studies suggest that dihydropyridine calcium-channel blockers may be associated with reduced risk for Parkinson disease (PD).
To assess the effect of isradipine, a dihydropyridine calcium-channel blocker, on the rate of clinical progression of PD.
Multicenter, randomized, parallel-group, double-blind, placebo-controlled trial. (ClinicalTrials.gov:
).
57 Parkinson Study Group sites in North America.
Patients with early-stage PD (duration <3 years) who were not taking dopaminergic medications at enrollment.
5 mg of immediate-release isradipine twice daily or placebo for 36 months.
The primary outcome was change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I to III score measured in the antiparkinson medication "ON" state between baseline and 36 months. Secondary outcomes included time to initiation and use of antiparkinson medications, time to onset of motor complications, change in nonmotor disability, and quality-of-life measures.
336 patients were randomly assigned (mean age, 62 years [SD, 9]; 68% men; disease duration, 0.9 year [SD, 0.7]; mean UPDRS part I to III score, 23.1 [SD, 8.6]); 95% of patients completed the study. Adjusted least-squares mean changes in total UPDRS score in the antiparkinson medication ON state over 36 months for isradipine and placebo recipients were 2.99 (95% CI, 0.95 to 5.03) points versus 3.26 (CI, 1.25 to 5.26) points, respectively, with a treatment effect of -0.27 (CI, -3.02 to 2.48) point (P = 0.85). Statistical adjustment for antiparkinson medication use did not change the findings. Secondary outcomes showed no effect of isradipine treatment. The most common adverse effects of isradipine were edema and dizziness.
The isradipine dose may have been insufficient to engage the target calcium channels associated with neuroprotective effects.
Long-term treatment with immediate-release isradipine did not slow the clinical progression of early-stage PD.
National Institute of Neurological Disorders and Stroke.


Cocaine- and stress-primed reinstatement of drug-associated memories elicit differential behavioral and frontostriatal circuit activity patterns via recruitment of L-type Ca

Charlotte C Bavley, Robert N Fetcho, Caitlin E Burgdorf, Alexander P Walsh, Delaney K Fischer, Baila S Hall, Nicole M Sayles, Natalina H Contoreggi, Jonathan E Hackett, Susan A Antigua, Rachel Babij, Natalia V De Marco García, Thomas L Kash, Teresa A Milner, Conor Liston, Anjali M Rajadhyaksha
PMID: 31501511   DOI: 10.1038/s41380-019-0513-2

Abstract

Cocaine-associated memories are critical drivers of relapse in cocaine-dependent individuals that can be evoked by exposure to cocaine or stress. Whether these environmental stimuli recruit similar molecular and circuit-level mechanisms to promote relapse remains largely unknown. Here, using cocaine- and stress-primed reinstatement of cocaine conditioned place preference to model drug-associated memories, we find that cocaine drives reinstatement by increasing the duration that mice spend in the previously cocaine-paired context whereas stress increases the number of entries into this context. Importantly, both forms of reinstatement require Ca
1.2 L-type Ca
channels (LTCCs) in cells of the prelimbic cortex that project to the nucleus accumbens core (PrL→NAcC). Utilizing fiber photometry to measure circuit activity in vivo in conjunction with the LTCC blocker, isradipine, we find that LTCCs drive differential recruitment of the PrL→ NAcC pathway during cocaine- and stress-primed reinstatement. While cocaine selectively activates PrL→NAcC cells prior to entry into the cocaine-paired chamber, a measure that is predictive of duration in that chamber, stress increases persistent activity of this projection, which correlates with entries into the cocaine-paired chamber. Using projection-specific chemogenetic manipulations, we show that PrL→NAcC activity is required for both cocaine- and stress-primed reinstatement, and that activation of this projection in Ca
1.2-deficient mice restores reinstatement. These data indicate that LTCCs are a common mediator of cocaine- and stress-primed reinstatement. However, they engage different patterns of behavior and PrL→NAcC projection activity depending on the environmental stimuli. These findings establish a framework to further study how different environmental experiences can drive relapse, and supports further exploration of isradipine, an FDA-approved LTCC blocker, as a potential therapeutic for the prevention of relapse in cocaine-dependent individuals.


Dopamine Oppositely Modulates State Transitions in Striosome and Matrix Direct Pathway Striatal Spiny Neurons

Eric M Prager, Daniel B Dorman, Zachary B Hobel, Jeffrey M Malgady, Kim T Blackwell, Joshua L Plotkin
PMID: 33080228   DOI: 10.1016/j.neuron.2020.09.028

Abstract

Corticostriatal synaptic integration is partitioned among striosome (patch) and matrix compartments of the dorsal striatum, allowing compartmentalized control of discrete aspects of behavior. Despite the significance of such organization, it's unclear how compartment-specific striatal output is dynamically achieved, particularly considering new evidence that overlap of afferents is substantial. We show that dopamine oppositely shapes responses to convergent excitatory inputs in mouse striosome and matrix striatal spiny projection neurons (SPNs). Activation of postsynaptic D1 dopamine receptors promoted the generation of long-lasting synaptically evoked "up-states" in matrix SPNs but opposed it in striosomes, which were more excitable under basal conditions. Differences in dopaminergic modulation were mediated, in part, by dendritic voltage-gated calcium channels (VGCCs): pharmacological manipulation of L-type VGCCs reversed compartment-specific responses to D1 receptor activation. These results support a novel mechanism for the selection of striatal circuit components, where fluctuating levels of dopamine shift the balance of compartment-specific striatal output.


L-type Ca

Matej Hotka, Michal Cagalinec, Karlheinz Hilber, Livia Hool, Stefan Boehm, Helmut Kubista
PMID: 32047116   DOI: 10.1126/scisignal.aaw6923

Abstract

L-type voltage-gated Ca
channels (LTCCs) are implicated in neurodegenerative processes and cell death. Accordingly, LTCC antagonists have been proposed to be neuroprotective, although this view is disputed, because intentional LTCC activation can also have beneficial effects. LTCC-mediated Ca
influx influences mitochondrial function, which plays a crucial role in the regulation of cell viability. Hence, we investigated the effect of modulating LTCC-mediated Ca
influx on mitochondrial function in cultured hippocampal neurons. To activate LTCCs, neuronal activity was stimulated by increasing extracellular K
or by application of the GABA
receptor antagonist bicuculline. The activity of LTCCs was altered by application of an agonistic (Bay K8644) or an antagonistic (isradipine) dihydropyridine. Our results demonstrated that activation of LTCC-mediated Ca
influx affected mitochondrial function in a bimodal manner. At moderate stimulation strength, ATP synthase activity was enhanced, an effect that involved Ca
-induced Ca
release from intracellular stores. In contrast, high LTCC-mediated Ca
loads led to a switch in ATP synthase activity to reverse-mode operation. This effect, which required nitric oxide, helped to prevent mitochondrial depolarization and sustained increases in mitochondrial Ca
Our findings indicate a complex role of LTCC-mediated Ca
influx in the tuning and maintenance of mitochondrial function. Therefore, the use of LTCC inhibitors to protect neurons from neurodegeneration should be reconsidered carefully.


Synaptic mitochondria regulate hair-cell synapse size and function

Hiu-Tung C Wong, Qiuxiang Zhang, Alisha J Beirl, Ronald S Petralia, Ya-Xian Wang, Katie Kindt
PMID: 31609202   DOI: 10.7554/eLife.48914

Abstract

Sensory hair cells in the ear utilize specialized ribbon synapses. These synapses are defined by electron-dense presynaptic structures called ribbons, composed primarily of the structural protein Ribeye. Previous work has shown that voltage-gated influx of Ca
through Ca
1.3 channels is critical for hair-cell synapse function and can impede ribbon formation. We show that in mature zebrafish hair cells, evoked presynaptic-Ca
influx through Ca
1.3 channels initiates mitochondrial-Ca
(mito-Ca
) uptake adjacent to ribbons. Block of mito-Ca
uptake in mature cells depresses presynaptic-Ca
influx and impacts synapse integrity. In developing zebrafish hair cells, mito-Ca
uptake coincides with spontaneous rises in presynaptic-Ca
influx. Spontaneous mito-Ca
loading lowers cellular NAD
/NADH redox and downregulates ribbon size. Direct application of NAD
or NADH increases or decreases ribbon size respectively, possibly acting through the NAD(H)-binding domain on Ribeye. Our results present a mechanism where presynaptic- and mito-Ca
couple to confer proper presynaptic function and formation.


Explore Compound Types